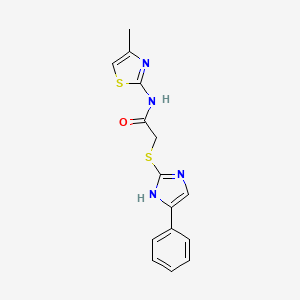

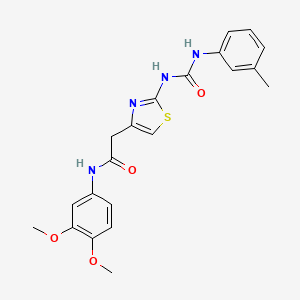

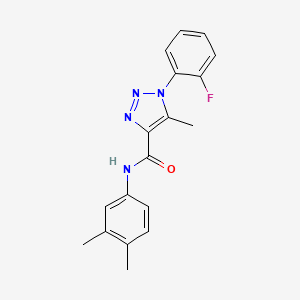

![molecular formula C14H20ClN5O2 B2543211 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride CAS No. 1052518-26-9](/img/structure/B2543211.png)

4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Piperidine derivatives are known for their pharmacological activities, including antihypertensive, antibacterial, and antioxidant properties, as well as their potential use in the synthesis of alkaloids and as ligands for various receptors .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions with various starting materials. For example, the synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylethyl]-4-(1,3-dihydro-2-oxo-2H-benzimidazol-yl)piperidine involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences . Another synthesis method includes the reaction of hydroxypiperidinyl with phenylhydrazine in acetic acid to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives . These methods highlight the complexity and versatility of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using various spectroscopic techniques such as IR, multinuclear/multidimensional NMR spectroscopy, and mass spectrometry . For instance, the structure of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was characterized by IR, 1H NMR, 13C NMR, and elemental analysis, revealing a chair conformation with equatorial orientation of substituents . These techniques are crucial for determining the molecular structure and conformation of synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, cyclization, and oxidation, to form complex structures such as alkaloids and tetracyclic spiropiperidines . For example, the condensation of (3,4-dimethoxybenzoyl)acetic acid with enzyme-generated tetrahydropyridine leads to the formation of julandine and cryptopleurine . These reactions are essential for the synthesis of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their redox behavior, have been studied using electrochemical methods. Compounds like 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One exhibited quasireversible redox processes . Additionally, the antioxidant efficacy of piperidine derivatives has been verified using methods like DPPH and ABTS, indicating their potential as antioxidant agents .

Scientific Research Applications

Neuropharmacological Effects

A study by Ong et al. (1983) explored the antidepressant activity of 1-arylspiro[indoline-3,4'-piperidine]s, a class of compounds structurally related to 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride. These compounds showed marked activity in several neuropharmacological assays in rats, suggesting potential applications in treating mood disorders. The distinct in vivo activity of the lead compound in this series indicated an atypical profile not common to tricyclic antidepressants (Ong et al., 1983).

Modulation of Serotonergic Systems

The modulation of serotonergic systems by compounds structurally similar to 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride has been studied extensively. For instance, the effects of lorcaserin, a compound with affinity for serotonin (5-HT) receptors, were examined by Serafine et al. (2015). The study showed that lorcaserin's behavioral effects in rats are consistent with its activity at 5-HT2C receptors, indicating potential applications in treating disorders related to serotonergic dysfunction (Serafine, Rice, & France, 2015).

Targeting the Urokinase Receptor

Research by Wang et al. (2011) on targeting the urokinase receptor (uPAR) led to the development of compounds that exhibited promising results in inhibiting breast cancer metastasis in animal models. This work demonstrated the potential of structurally related compounds for therapeutic applications in oncology (Wang et al., 2011).

Modulation of Cannabinoid Receptors

Tsvetanova et al. (2006) investigated the in vivo effects of CB1 receptor ligands, revealing their potential antioxidant ability and lack of pro-oxidant activity. The findings suggest that compounds structurally similar to 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride might contribute beneficial effects related to the modulation of cannabinoid receptors (Tsvetanova et al., 2006).

properties

IUPAC Name |

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.ClH/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYRWHCOULXBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

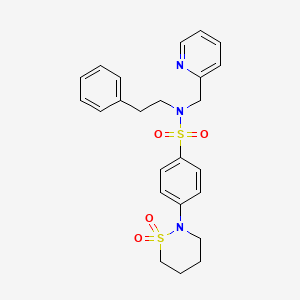

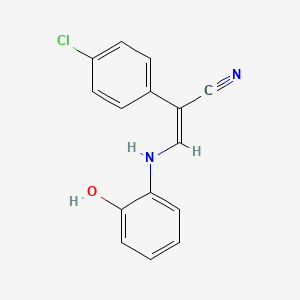

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)

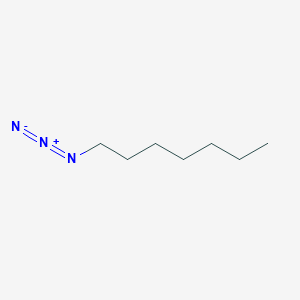

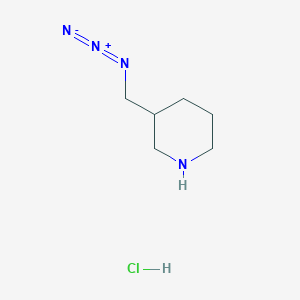

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)

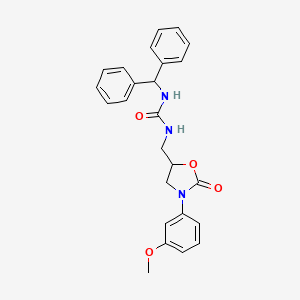

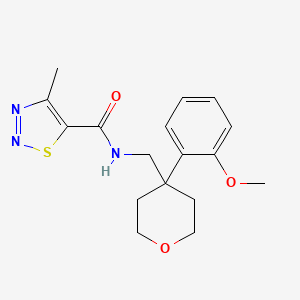

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)

![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)